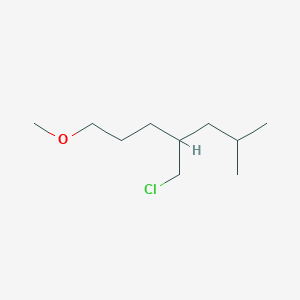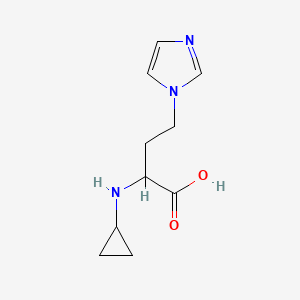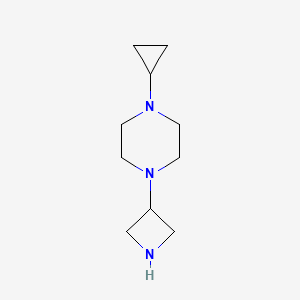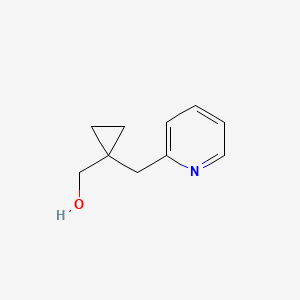
1-(2-Pyridinylmethyl)cyclopropanemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Pyridinylmethyl)cyclopropanemethanol is an organic compound that features a cyclopropane ring attached to a pyridine ring via a methylene bridge, with a hydroxymethyl group attached to the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Pyridinylmethyl)cyclopropanemethanol typically involves the reaction of 2-pyridinemethanol with cyclopropanecarboxaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxyl group of 2-pyridinemethanol attacks the carbonyl carbon of cyclopropanecarboxaldehyde, followed by cyclization to form the cyclopropane ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Pyridinylmethyl)cyclopropanemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding cyclopropylmethane derivative using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 1-(2-Pyridinylmethyl)cyclopropanecarboxylic acid.
Reduction: 1-(2-Pyridinylmethyl)cyclopropane.
Substitution: 3-Nitro-1-(2-pyridinylmethyl)cyclopropanemethanol.
Aplicaciones Científicas De Investigación
1-(2-Pyridinylmethyl)cyclopropanemethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Pyridinylmethyl)cyclopropanemethanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyridine ring and hydroxymethyl group. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropanemethanol: Lacks the pyridine ring, making it less versatile in terms of chemical reactivity and biological activity.
2-Pyridinemethanol:
Uniqueness
1-(2-Pyridinylmethyl)cyclopropanemethanol is unique due to the presence of both a cyclopropane ring and a pyridine ring in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
[1-(pyridin-2-ylmethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H13NO/c12-8-10(4-5-10)7-9-3-1-2-6-11-9/h1-3,6,12H,4-5,7-8H2 |
Clave InChI |
ZOBBSBGOTPEAIR-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CC2=CC=CC=N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


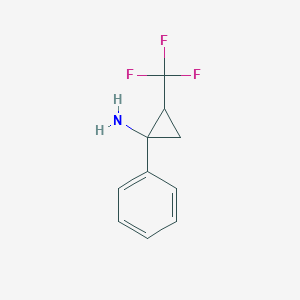
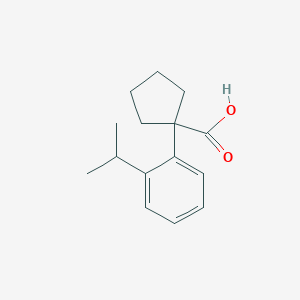
![2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride](/img/structure/B13570372.png)
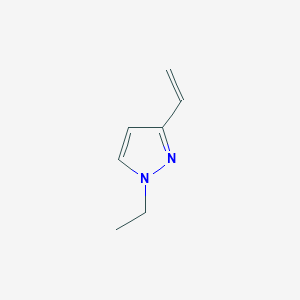
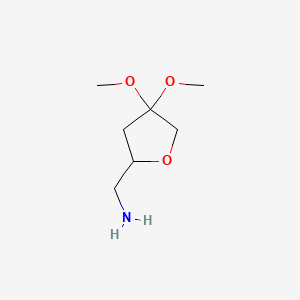
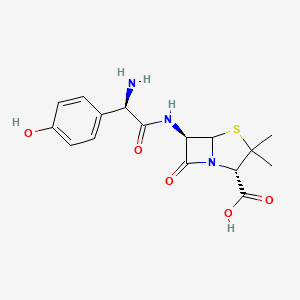


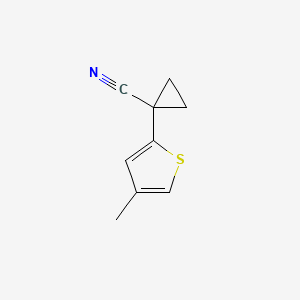
![1,3-Dioxa-8-azaspiro[4.5]decane](/img/structure/B13570415.png)
![2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B13570427.png)
